![molecular formula C21H34N2O2 B13198346 tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate is an organic compound that falls under the category of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its structural complexity, which includes a tert-butyl group, a phenyl ring, and a piperidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with a suitable phenyl-piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to form phenolic derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Various alkyl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between carbamates and biological molecules. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Carbamates are known for their role in enzyme inhibition, and this compound is no exception. It is studied for its potential use in developing drugs that target specific enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a stable complex with the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a similar tert-butyl group but lacking the phenyl and piperidine moieties.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another carbamate with a similar piperidine structure but different substituents.
Uniqueness
What sets tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate apart is its combination of a phenyl ring and a piperidine moiety. This unique structure allows for specific interactions with biological molecules, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C21H34N2O2 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
tert-butyl N-(4-phenyl-2-piperidin-4-ylpentyl)carbamate |
InChI |
InChI=1S/C21H34N2O2/c1-16(17-8-6-5-7-9-17)14-19(18-10-12-22-13-11-18)15-23-20(24)25-21(2,3)4/h5-9,16,18-19,22H,10-15H2,1-4H3,(H,23,24) |
Clave InChI |
DEJQAYTZSHFCQX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(CNC(=O)OC(C)(C)C)C1CCNCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



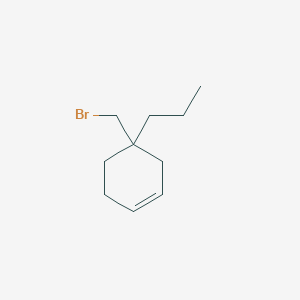
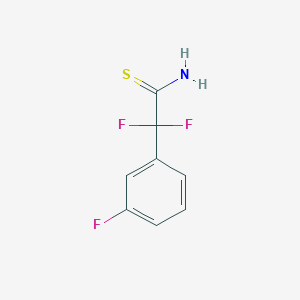
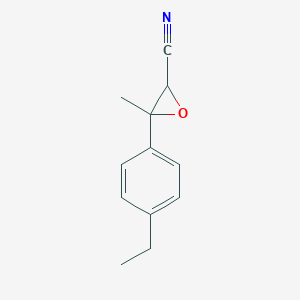
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)
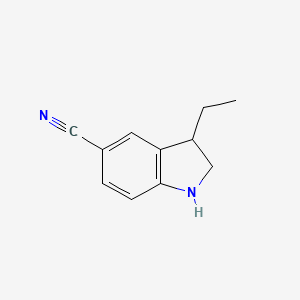
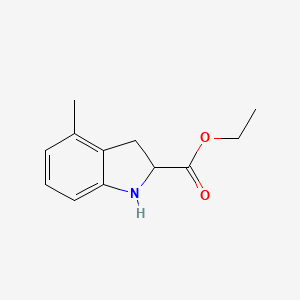
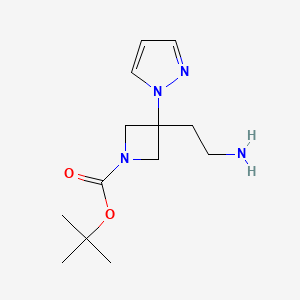

![2-Tert-butyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13198312.png)
![2-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13198322.png)
![5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
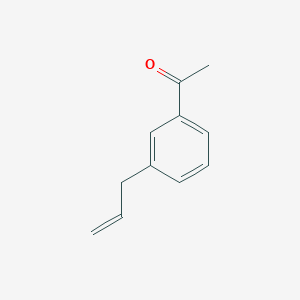
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
